molecular formula C9H11BrN2O B590522 2-Amino-5-bromo-N,N-dimethylbenzamide CAS No. 139253-79-5

2-Amino-5-bromo-N,N-dimethylbenzamide

Cat. No.: B590522
CAS No.: 139253-79-5
M. Wt: 243.104
InChI Key: KKABTZZYSDNSKZ-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.100 g/mol . It is characterized by the presence of an amino group, a bromine atom, and a dimethylbenzamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Amino-5-bromo-N,N-dimethylbenzamide has several scientific research applications, including:

Safety and Hazards

The safety information for 2-Amino-5-bromo-N,N-dimethylbenzamide indicates that it is a warning substance. The hazard statements include H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-bromo-N,N-dimethylbenzamide can be synthesized through an electrochemical bromination process. In a single-chamber electrolytic cell, platinum is used as both the anode and cathode, with dilute sulfuric acid as the supporting electrolyte. The reaction involves 40% hydrobromic acid in water as the reactant and 2-amino-N,N-dimethylbenzamide as the starting material. The reaction is carried out under constant-current electrolysis at a voltage range of 1.3 to 2.0 V at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The electrochemical bromination method described above is scalable for industrial applications, ensuring efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different amino derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential effects on cellular processes and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-N,N-dimethylbenzamide: Similar in structure but with a chlorine atom instead of bromine.

    2-Amino-5-fluoro-N,N-dimethylbenzamide: Contains a fluorine atom instead of bromine.

    2-Amino-5-iodo-N,N-dimethylbenzamide: Features an iodine atom in place of bromine.

Uniqueness

2-Amino-5-bromo-N,N-dimethylbenzamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom influences the compound’s electronic distribution and steric effects, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-amino-5-bromo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKABTZZYSDNSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679536
Record name 2-Amino-5-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139253-79-5
Record name 2-Amino-5-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into an 15 mL high pressure glass vial (with Teflon screw cap) were added 5-bromoisatoic anhydride (0.401 g, 1.66 mmol), DMAP (20 mg, 0.16 mmol), and dimethyl amine (2 M in THF; 5.0 mL, 10.0 mmol). The vial was sealed and placed in an oil bath at 70° C. for 8 h after which it was concentrated under vacuum. The crude product was dissolved in EtOAc and washed 2× with water followed by brine. The organic phase was dried (Na2SO4), filtered and concentrated to afford 0.428 g of 2-Amino-5-bromo-N,N-dimethyl-benzamide as a pink solid, which was used directly for the next step. 1H-NMR (500 MHz, d6-DMSO) δ=7.19 (dd. J=2.0, 8.5 Hz, 1H), 7.08 (d, J=2.0 Hz, 1H), 6.63 (d, J=8.5 Hz, 1H), 5.31 (br. s, 2H), 2.89 (br. s, 6H). MS: m/z 198/200 [C═O+].
[Compound]
Name
Teflon
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0 (± 1) mol
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0.401 g
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20 mg
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Synthesis routes and methods II

Procedure details

A 350 ml round bottomed pressure tube was charged with 5-bromoisatoic anhydride (15.0 g, 62.0 mmol) and 2 M dimethylamine in tetrahydrofuran (90 ml, 180 mmol). The vial was sealed and heated in an oil bath at 60° C. for 1 hour, then concentrated to dryness. The residue was dissolved in dichloromethane (100 ml). The organic layer was washed with saturated, aqueous sodium bicarbonate solution (25 ml), and water (25 ml), then dried over sodium sulfate and concentrated to obtain a yellow powder. The powder was re-crystallized from ether to obtain 11.8 g (78.6%) of 2-amino-5-bromo-N,N-dimethyl-benzamide. 1H-NMR (250 MHz, CDCl3) δ 7.20 (dd, J=8.5, 2.5 Hz, 1H), 7.10 (d, J=2.5 Hz, 1H), 6.65 (d, J=8.7 Hz, 1H), 5.34 (s, 2H), 2.91 (s, 6H); MS: m/z 243.1, 245.1 (M+H+).
Quantity
15 g
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reactant
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